molecular formula C9H8O3 B186545 3-Methoxyphthalide CAS No. 4122-57-0

3-Methoxyphthalide

Cat. No. B186545
CAS RN: 4122-57-0
M. Wt: 164.16 g/mol
InChI Key: OIIJJGAFRGJQSQ-UHFFFAOYSA-N
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Description

3-Methoxyphthalide is a biochemical used for proteomics research . It has a molecular formula of C9H8O3 and a molecular weight of 164.16 .


Synthesis Analysis

The synthesis of 3-Methoxyphthalide and similar compounds involves various processes such as metalation of 3-methoxybenzyl alcohol, Diels-Alder reaction of methoxycyclohexadiene with a propargylic ester, and reduction of 3-methoxyphthalic anhydride . The use of whole-cell biocatalysts has also been explored for obtaining similar compounds .


Molecular Structure Analysis

The molecular structure of 3-Methoxyphthalide is characterized by the presence of a β-lactam ring within the central structure of the molecule . The structure and the occurrence of spatial hindrance may influence its decreased activity .


Physical And Chemical Properties Analysis

3-Methoxyphthalide is a solid at 20 degrees Celsius . It has a melting point of 43.0 to 47.0 °C and a boiling point of 146 °C/12 mmHg . It is soluble in methanol .

Scientific Research Applications

1. Synthetic Methodologies of 3-Substituted Phthalides

  • Application Summary : 3-Substituted phthalides, including 3-Methoxyphthalide, play a crucial role in the development of biologically active natural products . They are vital molecules due to their fascinating biological activity .
  • Methods of Application : The research methodologies for the synthesis of racemic and chiral 3-substituted phthalides have been developed . These newer approaches are essential for the development of newer and elegant strategies for the synthesis of phthalide-based or similar molecular architecture .
  • Results or Outcomes : The scope, isolation, and characterization of various naturally occurring racemic and chiral 3-substituted phthalides have been covered . Also, the application of 3-substituted phthalides as a precursor for the synthesis of natural products and their analogs has been discussed .

2. Antifungal Activities of 3-Substituted Phthalide Derivatives

  • Application Summary : 3-Substituted phthalide derivatives, including 3-Methoxyphthalide, were designed and synthesized to obtain novel bioactive compounds with significant antifungal activities .
  • Methods of Application : Two series of 3-substitued phthalide derivatives were prepared via reduction, bromine substitution, and etherification . The antifungal activities of all target compounds against nine phytopathogenic fungi in vitro were tested using the mycelial growth rate method .
  • Results or Outcomes : Preliminary bioassay tests showed that some compounds exhibited more potent antifungal activities as compared with hymexazol . The preliminary structure-activity relationships (SARs) of all target compounds were also investigated .

Safety And Hazards

3-Methoxyphthalide can cause skin irritation and serious eye irritation . It is heat sensitive and should be stored at a temperature of 0-10°C .

properties

IUPAC Name

3-methoxy-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c1-11-9-7-5-3-2-4-6(7)8(10)12-9/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIIJJGAFRGJQSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C2=CC=CC=C2C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70875863
Record name 1(3H)-ISOBENZOFURANONE-3-METHOXYL
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxyphthalide

CAS RN

4122-57-0
Record name 3-Methoxyphthalide
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Record name 3-Methoxy-2-benzofuran-1(3H)-one
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Record name 4122-57-0
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Record name 1(3H)-ISOBENZOFURANONE-3-METHOXYL
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Record name 3-Methoxyphthalide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
93
Citations
RN Warrener, L Liu, RA Russell, ERT Tiekink - Synlett, 1998 - thieme-connect.com
… we turned our attention to 3-methoxyphthalide 7 in this role. … 6 reacted with the anion of 3-methoxyphthalide 7 (Scheme 2) … 3,4-dihydroisoquinoline 10 with 3-methoxyphthalide anion 7, …
Number of citations: 13 www.thieme-connect.com
DP Weeks, JP Crane - The Journal of Organic Chemistry, 1973 - ACS Publications
… In terms of the empirical criteria used in this work, 3-methoxyphthalide (8) itself is an example of reasonably well-behaved A1 hydrolysis. The slope of the straight line resulting from a …
Number of citations: 12 pubs.acs.org
J Gach, T Olejniczak, P Krężel, F Boratyński - International Journal of …, 2021 - mdpi.com
… The substitution of the hydroxyl group in 3-butyl-3-methoxyphthalide (3) was evidenced by the presence of a three-proton singlet at 3.04 ppm (H-3a) (Figure S8, Supplementary Materials…
Number of citations: 6 www.mdpi.com
DP Weeks, DB Whitney - Journal of the American Chemical …, 1981 - ACS Publications
… For example, 6-nitro-3-phenyl-3-methoxyphthalide hydrolysis has AH* = 15.3 kcal/mol and S… at low pH since 3-phenyl-3-methoxyphthalide hydrolysis is not subject to buffer catalysis.6’9 …
Number of citations: 3 pubs.acs.org
C Soucy, D Favreau, MM Kayser - The Journal of Organic …, 1987 - ACS Publications
… A problem of 3-methoxyphthalide reduction by metal hydrides was reinvestigated. Various effects controlling selectivity of reductions in 3-substituted phthalides were studied, and a …
Number of citations: 51 pubs.acs.org
DP Weeks, FH Field - The Journal of Organic Chemistry, 1973 - ACS Publications
… The spectra of 3phenyl-3-methoxyphthalide at three temperatures using methane as reactant gas are given in Table II, and analogous spectra are obtained wrhen the substituent at the …
Number of citations: 5 pubs.acs.org
JP Crane - 1970 - search.proquest.com
… Plots of log versus -H0 were constructed for the hydrolysis of 3-methoxyphthalide (32), 3-methoxy-3-methylphthalide (33), 3-methoxy-3-ethylphthalide (34) and 3-methoxy-3-a-…
Number of citations: 2 search.proquest.com
P Camilleri, K Weaver, MT Clark… - Journal of agricultural …, 1988 - ACS Publications
… At an applied concentration of 1 µ , they induce membrane lipid peroxidation on treated leaves at a rate similar to that seen with nitrodiphenyl ethers, with the 3-methoxyphthalide being …
Number of citations: 8 pubs.acs.org
JR Bowyer, BJ Hallahan, P Camilleri… - Plant physiology, 1989 - academic.oup.com
… Light- and 02-dependent lipid peroxidation and Chi bleaching are also induced by 5-[2-chloro-4-(trifluoromethyl)phenoxyj-3-methoxyphthalide (DPEII), a diphenyl ether whose redox …
Number of citations: 24 academic.oup.com
PS Bailey, SS Bath, F Dobinson… - The Journal of …, 1964 - ACS Publications
… (XII), followed by esterification, the product would have been 3-methoxyphthalide (XV).15 The small amount of 3-methoxyphthalide (XV) found under acidic conditions could have come …
Number of citations: 44 pubs.acs.org

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